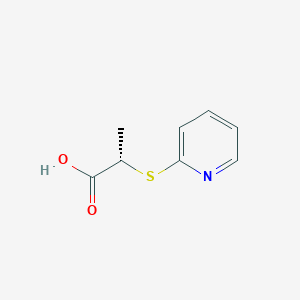

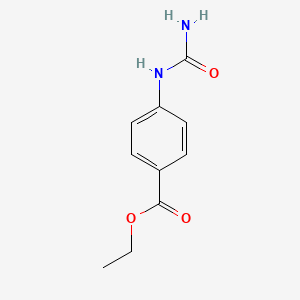

Ethyl 4-(carbamoylamino)benzoate

Übersicht

Beschreibung

Ethyl 4-(carbamoylamino)benzoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science. While the specific compound "Ethyl 4-(carbamoylamino)benzoate" is not directly mentioned in the provided papers, related compounds with similar structural motifs are discussed, which can provide insights into the properties and reactivity of this class of compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates were prepared through α-arylation via the Ullmann–Hurtley reaction, followed by oxidative photocyclization to afford benzo[a]carbazole derivatives . Similarly, a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates was synthesized to evaluate their anti-juvenile hormone activities . These methods highlight the versatility of ethyl benzoate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of a thiosemicarbazide derivative was analyzed using Raman and Fourier transform infrared spectral studies, and its optimized parameters were compared with X-ray diffraction data . The crystal structure of ethyl 4-(9H-carbazol-9-yl)benzoate was determined, revealing a complex superstructure with ten independent molecules in the asymmetric unit . These studies demonstrate the complexity and diversity of molecular structures within this class of compounds.

Chemical Reactions Analysis

The chemical reactivity of ethyl benzoate derivatives is influenced by the presence of functional groups and the overall molecular structure. The oxidative photochemical cyclization to form benzo[a]carbazoles and the anti-juvenile hormone activity of certain derivatives are examples of the chemical reactions these compounds can undergo. These reactions are often sensitive to the local sterics and electronic properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives are closely related to their molecular structure. For instance, the photophysical properties of organic fluorophores like ethyl 4-(9H-carbazol-9-yl)benzoate are affected by the restriction of torsional motion in crystals . The introduction of substituents can significantly alter the activity of these compounds, as seen in the case of anti-juvenile hormone agents . Additionally, the molecular electrostatic potential maps and thermodynamic parameters of these compounds have been studied using computational methods .

Wissenschaftliche Forschungsanwendungen

Phytochemical Isolation and Structural Characterization

- Ethyl 4-hydroxy-3,5-dimethoxy-benzoate, a compound related to Ethyl 4-(carbamoylamino)benzoate, was isolated from the aerial parts of Scutellaria barbata, a plant used in ethnomedicinal treatments in southern China. Its structure was characterized through spectroscopic analyses, including EI-MS, IR, and X-ray diffraction analysis. This compound was the first of its kind to be isolated from the genus Scutellaria (Wang et al., 2011).

Anti-Juvenile Hormone Activity

- Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, derived from a similar compound, showed strong anti-juvenile hormone activity, causing precocious metamorphosis in Bombyx mori (silkworm). The compound inhibits juvenile hormone synthesis by suppressing the transcription of biosynthetic enzymes in the corpora allata, a gland involved in hormone production in insects (Kaneko et al., 2011).

Synthesis and Biological Activity Analysis

- Novel compounds, including Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), have been synthesized and analyzed for biological activities. These compounds were evaluated for their ability to induce metamorphosis in silkworms, revealing insights into juvenile hormone deficiency and its biological impact (Kuwano et al., 2008).

Ester Synthesis and Chemical Properties

- Research on the synthesis of esters, including ethyl benzoate, explores efficient methods for producing these compounds with higher yield and shorter reaction time. This research has implications for the synthesis of Ethyl 4-(carbamoylamino)benzoate and related compounds, contributing to understanding their chemical properties and potential applications (Min, 2008).

Role in Polymer Chemistry and Cosmetics

- The electrospray method has been used to encapsulate water-insoluble bioactive compounds, including ethyl 4-(2,3-dihydro-1H-indene-5-carbonylamido) benzoate, in polymeric microparticles. This research highlights the potential application of Ethyl 4-(carbamoylamino)benzoate in the field of cosmetics, particularly in the formulation of anti-aging compounds (황윤균 et al., 2017).

Safety And Hazards

Ethyl 4-(carbamoylamino)benzoate is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

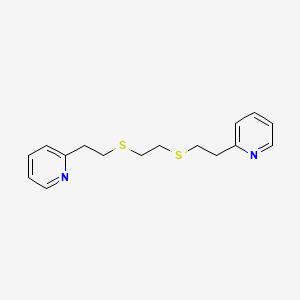

IUPAC Name |

ethyl 4-(carbamoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVGAFHZUPLCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312788 | |

| Record name | ethyl 4-(carbamoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(carbamoylamino)benzoate | |

CAS RN |

13289-38-8 | |

| Record name | 13289-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(carbamoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.